molecular formula C27H27N3O3 B12488306 4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12488306
M. Wt: 441.5 g/mol
InChI Key: MYOJHVPITZDGNY-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrazoloquinoline core . This reaction often employs catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-1-(4-methylphenyl)-4,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C27H27N3O3/c1-15-5-8-18(9-6-15)30-26-23(16(2)29-30)24(17-7-10-21-22(11-17)33-14-32-21)25-19(28-26)12-27(3,4)13-20(25)31/h5-11,24,28H,12-14H2,1-4H3

InChI Key

MYOJHVPITZDGNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC6=C(C=C5)OCO6)C(=N2)C

Origin of Product

United States

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